molecular formula C6H3Cl2FO B8479397 3,4-Dichloro-2-fluorophenol

3,4-Dichloro-2-fluorophenol

Cat. No. B8479397
M. Wt: 180.99 g/mol
InChI Key: PYNATBPUJOURNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868017B2

Procedure details

Trifluoroacetic acid (0.5 mL) was added to a solution of 3-chloro-2-fluorophenol (750 mg, 5.12 mmol) and N-chlorosuccinimide (684 mg, 5.12 mmol) in acetonitrile (30 mL) and the reaction mixture stirred for 24 h. The mixture was concentrated in vacuo and purified by chromatography on silica gel with heptane:EtOAc (9:1, v/v) as eluent to afford the title compound (440 mg, 48%) as a pale yellow solid.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
684 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[C:10]([F:16])=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1.[Cl:17]N1C(=O)CCC1=O>C(#N)C>[Cl:8][C:9]1[C:10]([F:16])=[C:11]([OH:15])[CH:12]=[CH:13][C:14]=1[Cl:17]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
750 mg
Type
reactant
Smiles
ClC=1C(=C(C=CC1)O)F
Name
Quantity
684 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel with heptane:EtOAc (9:1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1Cl)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.